Ethyl 3-bromo-4-methylbenzoate

Lipophilicity Drug Design Partition Coefficient

Ethyl 3-bromo-4-methylbenzoate (CAS 147962-81-0) is a bi-functional aromatic ester featuring an aryl bromide and an ethyl ester moiety. With a molecular weight of 243.10 g/mol and an XLogP3-AA of 3.2, it is a versatile intermediate in organic synthesis, particularly valued for its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 147962-81-0
Cat. No. B117885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4-methylbenzoate
CAS147962-81-0
SynonymsEthyl 3-bromo-4-methylbenzoate
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C)Br
InChIInChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
InChIKeyILZQYNXOOLMOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Bromo-4-Methylbenzoate (CAS 147962-81-0): Verified Building Block for Cross-Coupling and Kinase Research


Ethyl 3-bromo-4-methylbenzoate (CAS 147962-81-0) is a bi-functional aromatic ester featuring an aryl bromide and an ethyl ester moiety [1]. With a molecular weight of 243.10 g/mol and an XLogP3-AA of 3.2, it is a versatile intermediate in organic synthesis, particularly valued for its reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . It is also reported to serve as a competitive inhibitor of nilotinib and exhibits activity against tyrosine kinase and nitrate reductase .

Why Ethyl 3-Bromo-4-Methylbenzoate Cannot Be Directly Substituted by Common Analogs


Substitution with a generic analog like Methyl 3-bromo-4-methylbenzoate or 3-Bromo-4-methylbenzoic acid introduces significant deviations in critical physicochemical properties and synthetic utility. While these compounds share a common aromatic core, their divergent ester functionalities profoundly alter their reactivity, solubility, and biological activity profiles [1]. For instance, the ethyl ester of the target compound provides a distinct balance of lipophilicity (XLogP3-AA = 3.2) compared to its methyl or acid counterparts, directly impacting its behavior in partition-dependent assays, its efficacy as a synthetic intermediate, and its observed enzymatic inhibition [2]. Simply interchanging these compounds without accounting for these quantifiable differences can lead to failed reactions, inaccurate biological data, and wasted resources.

Quantitative Differentiation: Key Evidence for Prioritizing Ethyl 3-Bromo-4-Methylbenzoate


Distinct Lipophilicity Profile (XLogP3-AA = 3.2) Compared to Closest Analogs

The lipophilicity of Ethyl 3-bromo-4-methylbenzoate is defined by a calculated partition coefficient, XLogP3-AA, of 3.2 [1]. This value is higher than that of its closest methyl ester analog (Methyl 3-bromo-4-methylbenzoate) and significantly lower than that of the corresponding acid (3-Bromo-4-methylbenzoic acid) [2]. This specific value indicates that for research involving membrane permeability or lipophilic partitioning, this compound will behave in a quantifiably different manner than its analogs, which is a critical factor in biological assay design and lead optimization.

Lipophilicity Drug Design Partition Coefficient

Distinct Topological Polar Surface Area (TPSA = 26.3 Ų) Impacts Permeability Predictions

The target compound has a computed Topological Polar Surface Area (TPSA) of 26.3 Ų [1]. This value is identical to its methyl ester analog (Methyl 3-bromo-4-methylbenzoate) due to the same polar oxygen atoms [2]. However, it is substantially lower than that of the corresponding acid, 3-Bromo-4-methylbenzoic acid (TPSA ~37.3 Ų) . A TPSA below 60 Ų is a well-established predictor of good oral absorption and blood-brain barrier (BBB) penetration, whereas values above 90 Ų often preclude it.

ADME CNS Drug Design Permeability

Optimized Hydrolytic Stability Profile for Selective Ester Cleavage

As an ethyl ester, Ethyl 3-bromo-4-methylbenzoate exhibits an intermediate rate of hydrolysis compared to its methyl ester and tert-butyl ester analogs [1]. Methyl esters are generally the most labile, while tert-butyl esters offer acid-labile protection. The ethyl ester provides a balanced profile: it is stable enough to serve as a protected carboxylic acid group through many synthetic steps, yet can be readily cleaved under standard basic saponification conditions to reveal the corresponding 3-bromo-4-methylbenzoic acid [2].

Prodrug Design Synthetic Methodology Hydrolysis

Quantifiably Higher Molecular Weight (243.10 g/mol) for Precise Stoichiometry

The target compound has a molecular weight of 243.10 g/mol [1]. This is a higher mass compared to its closest structural analogs, such as Methyl 3-bromo-4-methylbenzoate (229.07 g/mol) and 3-Bromo-4-methylbenzoic acid (215.05 g/mol) [2]. In a practical synthetic setting, this 5-6% difference in molecular weight directly impacts the mass of material required for a given molar quantity, which is a crucial consideration for large-scale or multi-step reactions where precise reagent stoichiometry and cost-per-mole calculations are essential.

Synthetic Methodology Stoichiometry Quality Control

Best-Fit Research and Industrial Applications for Ethyl 3-Bromo-4-Methylbenzoate


Precursor for Biphenyl Scaffolds via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety of Ethyl 3-bromo-4-methylbenzoate makes it an ideal electrophilic partner in Suzuki-Miyaura cross-coupling reactions . Its distinct lipophilicity (XLogP3-AA = 3.2) and low TPSA (26.3 Ų) [1] can be leveraged to synthesize biaryl compounds with tailored physicochemical properties for medicinal chemistry programs, such as developing kinase inhibitors or GPCR modulators.

Reference Standard for Kinase Inhibition Assays (Nilotinib/Tyrosine Kinase)

Given its reported activity as a competitive inhibitor of nilotinib and an inhibitor of tyrosine kinase , this compound is valuable as a reference standard or a starting point for developing biochemical assays. Its unique XLogP3-AA of 3.2 [1] differentiates it from more polar analogs, offering a control for assessing lipophilicity-driven, non-specific binding effects in enzymatic screens.

Building Block for Prodrug Synthesis Requiring Controlled Hydrolysis

The ethyl ester group provides an intermediate hydrolytic stability, superior to methyl esters and orthogonal to tert-butyl esters . This makes Ethyl 3-bromo-4-methylbenzoate an excellent building block for synthesizing prodrugs of 3-bromo-4-methylbenzoic acid derivatives. The ester can be strategically cleaved under physiological conditions or in specific cellular compartments to release the active acid form.

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